The synthesis of tylosin involves complex biochemical processes. The primary method of production is through fermentation, where Streptomyces fradiae is cultivated under controlled conditions.
Notably, research has shown that adding certain degradation products during fermentation can enhance tylosin yields significantly .
Tylosin A has a complex molecular structure characterized by a large lactone ring and several sugar moieties. The molecular formula for tylosin A is , with a molecular weight of 916.1 g/mol.
The stability of the solution varies with pH; it remains stable at neutral pH but degrades under acidic or highly alkaline conditions .
Tylosin can undergo various chemical reactions that affect its stability and efficacy:
These reactions are crucial for understanding how to formulate stable tylosin solutions for clinical use.
Tylosin exerts its antibacterial effects primarily by binding to the 23S ribosomal RNA component of the bacterial 50S ribosomal subunit. This binding inhibits protein synthesis by blocking peptide bond formation during translation.
The pharmacokinetics of tylosin reveal that it has low oral bioavailability (approximately 1.7%) but achieves significant plasma concentrations when administered intravenously .
Tylosin exhibits several notable physical and chemical properties:
These properties are critical for formulating effective injectable solutions for veterinary applications.
Tylosin solution finds extensive use in veterinary medicine:
The versatility and effectiveness of tylosin make it an essential compound in both veterinary medicine and ongoing research into antibiotic alternatives.
Tylosin, a 16-membered macrolide antibiotic, exerts its primary bactericidal effect by binding to the 50S subunit of bacterial ribosomes. The drug’s disaccharide moiety—specifically the mycarose sugar at position 5 of the lactone ring—inserts into the ribosomal exit tunnel, sterically blocking peptide bond formation. This interaction occurs at nucleotide U2506 in domain V of 23S ribosomal RNA (rRNA), as demonstrated by chemical footprinting assays [2]. The mycarose-dependent mechanism distinguishes tylosin from simpler macrolides like erythromycin (14-membered ring), enabling more potent inhibition of peptidyl transferase activity. When mycarose is absent (e.g., in desmycosin), inhibition drops by >90%, confirming this moiety’s critical role [2] [5].
Gram-positive pathogens like Staphylococcus aureus and Streptococcus suis are particularly vulnerable due to their permeable cell walls and ribosome structure. Tylosin’s binding affinity (IC₅₀ = 0.31 ± 0.05 μM) surpasses many veterinary macrolides, as quantified through in vitro transcription-translation systems using green fluorescent protein reporters. Mutations at ribosomal nucleotides A2058 or G748 (Escherichia coli numbering) reduce tylosin’s efficacy 128–256-fold, explaining resistance development in field isolates [7] [9].
Table 1: Ribosomal Binding Characteristics of Macrolides in Gram-Positive Bacteria
Macrolide | Ring Size | Key Sugar Moieties | IC₅₀ (μM)* | Primary rRNA Target |
---|---|---|---|---|
Tylosin | 16-membered | Mycarose-mycaminose | 0.31 ± 0.05 | U2506, A2058 |
Erythromycin | 14-membered | Cladinose | >2.0 | A2058 |
Tilmicosin | 16-membered | Mycaminose | 0.36 ± 0.02 | A2058 |
Tildipirosin | 16-membered | Mycaminose | 0.23 ± 0.01 | A2058, G748 |
IC₅₀: Concentration inhibiting 50% of protein synthesis in cell-free systems [7].
At sub-minimal inhibitory concentrations (sub-MIC, typically 1/4–1/2 MIC), tylosin disrupts bacterial communication pathways without killing pathogens. In Streptococcus suis, sub-MIC tylosin (0.125–0.25 μg/mL) downregulates extracellular matrix synthesis by suppressing exopolysaccharide production by 40–60% and extracellular DNA release by 25–30%, as quantified in crystal violet assays and confocal microscopy [6] [8]. This impairment correlates with reduced biofilm biomass, evidenced by scanning electron microscopy showing sparse, unstructured bacterial aggregates after 72-hour exposure [6].
Proteomic analyses (iTRAQ) reveal tylosin’s modulation of virulence determinants. In S. suis, 96 proteins show differential expression under sub-MIC tylosin, including:
Crucially, tylosin binds O-acetylserine (thiol)-lyase B (CysM), a pyridoxal 5’-phosphate-dependent enzyme catalyzing cysteine biosynthesis. Fourier-transform infrared spectroscopy and biolayer interferometry confirm direct tylosin-CysM interaction (KD = 10⁻⁷ M), depleting intracellular cysteine and homocysteine by 55–70% [8]. This disrupts the methionine cycle and autoinducer-2 synthesis, quorum-sensing molecules essential for biofilm maturation.
Table 2: Sub-MIC Tylosin Effects on Virulence Pathways in Streptococcus suis
Virulence Pathway | Key Molecular Changes | Functional Consequence |
---|---|---|
Biofilm Matrix | ↓ Exopolysaccharides (40–60%), ↓ eDNA (25%) | Fragile biofilm architecture |
Metabolic Regulation | ↓ ABC transporters (−4.5-fold) | Impaired nutrient acquisition |
Cysteine Biosynthesis | ↓ CysM enzyme activity, ↓ homocysteine (55%) | Disrupted quorum sensing |
Adhesion Mechanisms | ↓ Fibronectin-binding protein (−3.2-fold) | Reduced host cell colonization |
Tylosin demonstrates potent activity against fastidious intracellular pathogens, notably Lawsonia intracellularis, the causative agent of proliferative enteropathy in swine. In vitro models show tylosin accumulation within infected enterocytes, disrupting bacterial ribosomal function at concentrations ≥0.5 μg/mL. This suppresses Lawsonia replication by >90% within 48 hours, as measured by quantitative PCR targeting bacterial 16S rRNA genes [1].
For Brachyspira hyodysenteriae (swine dysentery), tylosin exposure at sub-MIC levels (0.5–2 μg/mL) triggers adaptive resistance mechanisms. Dynamic models simulating decreasing drug concentrations reveal:
These shifts arise from altered membrane permeability, including downregulation of ompC porins (44.5–50.2%), reducing intracellular antibiotic accumulation. Global regulators marA and soxS increase 5.2–6.3-fold, coordinating multidrug resistance phenotypes [3] [9].
In complex infections, tylosin targets synergistically interacting pathogens. Against Clostridium perfringens (necrotic enteritis agent), tylosin blocks toxin synthesis by inhibiting elongation factor-G-dependent translocation on ribosomes. In vitro co-culture models with Escherichia coli show tylosin (1–4 μg/mL) reduces C. perfringens alpha-toxin production by 75% within 6 hours, measured by immunoblotting [4].
For Mycoplasma spp., tylosin’s flexible lactone ring enables deeper penetration into hydrophobic ribosomal pockets than rigid 14-membered macrolides. This allows potent binding despite the absence of a conventional cell wall. In bovine respiratory models, tylosin achieves 4.5-log reductions in Mycoplasma bovis lung loads within 24 hours, outperforming tilmicosin (2.8-log reduction) [7].
Polymicrobial synergy is evident in Clostridium-Mycoplasma co-infections:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7